molecular formula C8H5BrN4O2 B13903513 2-Bromo-5-(1H-tetrazol-1-yl)benzoic acid

2-Bromo-5-(1H-tetrazol-1-yl)benzoic acid

Cat. No.: B13903513
M. Wt: 269.05 g/mol
InChI Key: IUBCCVOMJMGZOP-UHFFFAOYSA-N
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Description

2-Bromo-5-(1H-tetrazol-1-yl)benzoic acid is an organic compound that features a bromine atom, a tetrazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(1H-tetrazol-1-yl)benzoic acid typically involves the bromination of 5-(1H-tetrazol-1-yl)benzoic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(1H-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The tetrazole ring and benzoic acid moiety can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones.

Scientific Research Applications

2-Bromo-5-(1H-tetrazol-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(1H-tetrazol-1-yl)benzoic acid involves its interaction with molecular targets through its functional groups. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(1H-Tetrazol-1-yl)benzoic acid: Lacks the bromine atom, resulting in different reactivity and binding properties.

    2-Chloro-5-(1H-tetrazol-1-yl)benzoic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.

    2-Iodo-5-(1H-tetrazol-1-yl)benzoic acid:

Uniqueness

2-Bromo-5-(1H-tetrazol-1-yl)benzoic acid is unique due to the presence of the bromine atom, which imparts specific chemical properties such as increased reactivity in substitution reactions and potential for halogen bonding. These characteristics make it a valuable compound for various research applications.

Properties

Molecular Formula

C8H5BrN4O2

Molecular Weight

269.05 g/mol

IUPAC Name

2-bromo-5-(tetrazol-1-yl)benzoic acid

InChI

InChI=1S/C8H5BrN4O2/c9-7-2-1-5(3-6(7)8(14)15)13-4-10-11-12-13/h1-4H,(H,14,15)

InChI Key

IUBCCVOMJMGZOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)C(=O)O)Br

Origin of Product

United States

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